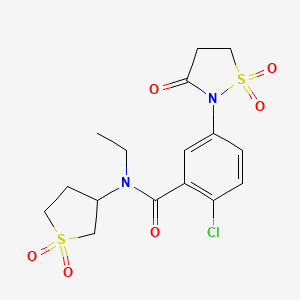![molecular formula C19H17ClN2O4S B6525458 2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 919660-08-5](/img/structure/B6525458.png)
2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroisoquinolines (THIQ) are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of THIQs has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
Tetrahydroisoquinoline is an organic compound with the chemical formula C9H11N . It is derived from isoquinoline by hydrogenation and is a colorless viscous liquid that is miscible with most organic solvents .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Physical And Chemical Properties Analysis
Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents . It has a molar mass of 133.19 g/mol .Scientific Research Applications
Anti-Cancer Activity
Indole derivatives have been reported to show significant anti-cancer activity. They have been used as biologically active compounds for the treatment of cancer cells .
Anti-Inflammatory Activity
Both indole and THIQ derivatives have been reported to possess anti-inflammatory properties .
Anti-Bacterial Activity
THIQ derivatives have been reported to possess anti-bacterial properties, making them useful in combating various bacterial infections .
Anti-Viral Activity
Indole and THIQ derivatives have been reported to possess anti-viral properties, making them potential candidates for the development of new antiviral drugs .
Anti-Fungal Activity
THIQ derivatives have been reported to possess anti-fungal properties, which could be useful in the treatment of various fungal infections .
Anti-Leishmanial Activity
THIQ derivatives have been reported to possess anti-leishmanial properties, which could be useful in the treatment of Leishmaniasis .
Anti-Malarial Activity
THIQ derivatives have been reported to possess anti-malarial properties, which could be useful in the treatment of Malaria .
Treatment of Neurodegenerative Disorders
THIQ based compounds have been reported to exert diverse biological activities against various neurodegenerative disorders .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that results in biological activities against various pathogens and neurodegenerative disorders .
Biochemical Pathways
It is known that thiqs can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiqs have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
2-[2-chloro-5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-16-6-5-14(11-17(16)22-18(23)8-10-27(22,25)26)19(24)21-9-7-13-3-1-2-4-15(13)12-21/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASQWUQCBJPQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)N4C(=O)CCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525376.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525377.png)
![7,8-dihydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one dihydrochloride](/img/structure/B6525383.png)
![(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525393.png)
![6-ethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one dihydrochloride](/img/structure/B6525401.png)
![6-chloro-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one dihydrochloride](/img/structure/B6525415.png)
![(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525422.png)
![6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525434.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride](/img/structure/B6525435.png)
![7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride](/img/structure/B6525443.png)
![3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525448.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6525454.png)
![4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B6525460.png)
